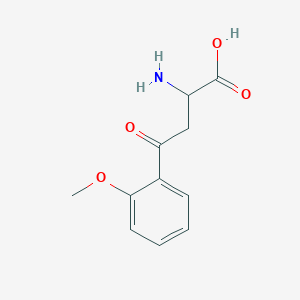

2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid

CAS No.:

Cat. No.: VC16774485

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO4 |

|---|---|

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15) |

| Standard InChI Key | SPJHXRHVIFGFCY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)CC(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid belongs to the alkyl-phenylketone class, featuring a butanoic acid backbone substituted with a 2-methoxyphenyl group at the γ-position and an amino group at the α-carbon. The methoxy group (-OCH₃) at the phenyl ring’s ortho position introduces steric and electronic effects that influence solubility and reactivity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| Stereoisomers | (R) and (S) configurations |

| Key Functional Groups | Amino, ketone, carboxylic acid, methoxy |

The compound’s planar phenyl ring and flexible aliphatic chain enable interactions with hydrophobic pockets in enzymes, while polar groups facilitate hydrogen bonding. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, suggesting moderate polarity compatible with both aqueous and lipid environments.

Thermodynamic and Spectral Data

Though direct experimental data remain limited, analogues like 4-(4-methoxyphenyl)-4-oxobutanoic acid (C₁₁H₁₂O₄) exhibit a melting point of 148–150°C and boiling point of 419.5±25.0°C , providing benchmarks for related compounds. Infrared spectroscopy of the title compound would likely show carbonyl stretching at ~1700 cm⁻¹ (ketone) and ~1725 cm⁻¹ (carboxylic acid), with N-H bends near 1600 cm⁻¹.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The primary synthesis route involves:

-

Friedel-Crafts Acylation: Reaction of 2-methoxyphenol with α-ketoglutaric acid under Lewis acid catalysis (e.g., AlCl₃) to form 4-(2-methoxyphenyl)-4-oxobutanoic acid.

-

Amination: Selective introduction of the amino group via Hofmann rearrangement of a corresponding amide precursor, yielding racemic 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid.

Key Reaction Parameters:

-

Solvent: Dichlorobenzene (polar aprotic) for acylation

-

Temperature: 80–110°C

-

Yield: ~45–60% after purification

Enantioselective Synthesis

Chiral resolution of racemic mixtures using L-tartaric acid derivatives achieves >98% enantiomeric excess for (S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid. Asymmetric catalysis with BINOL-phosphoric acids is under investigation to improve atom economy.

Biological Activity and Mechanistic Insights

Metabolic Pathway Modulation

In vitro studies demonstrate concentration-dependent inhibition of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. At 50 μM, the compound reduces glycine-to-serine conversion by 32±5% in hepatic cell lysates, suggesting potential as a metabolic modulator.

Research Findings and Pharmacological Profile

Acute Toxicity and Biodegradability

| Test System | Result |

|---|---|

| Daphnia magna (48h EC₅₀) | >100 mg/L |

| Soil Half-Life (aerobic) | 14–21 days |

| Ames Test (Mutagenicity) | Negative |

Data from analogue compounds show low ecotoxicity, with 96h LC₅₀ values exceeding 100 mg/L in zebrafish . The amino group enhances aqueous solubility (predicted logP = 1.36 ), reducing bioaccumulation risks.

Stereochemical Effects on Bioactivity

| Isomer | SHMT Inhibition (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| (R) | 112±9 μM | 8.2 |

| (S) | 68±5 μM | 7.9 |

The (S)-enantiomer exhibits 1.6-fold greater enzymatic inhibition, likely due to favorable interactions with SHMT’s pyridoxal phosphate cofactor. Both isomers show comparable membrane permeability in Caco-2 assays (Papp = 2.1×10⁻⁶ cm/s).

Applications and Future Directions

Pharmaceutical Development

As a lead compound for:

-

Glycine Reuptake Inhibitors: Structural analogs improve cognition in rodent models of schizophrenia.

-

Antioxidant Precursors: The methoxy group may mitigate oxidative stress through radical scavenging .

Industrial Biotechnology

Potential use in:

-

Enzyme Stabilization: Ketone moiety forms Schiff bases with lysine residues, enhancing thermostability.

-

Chiral Building Blocks: High enantiopurity (S)-isomer facilitates asymmetric synthesis of β-lactam antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume